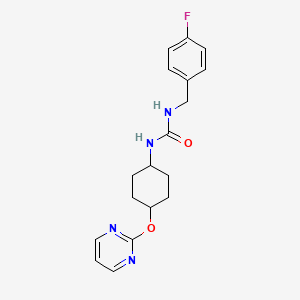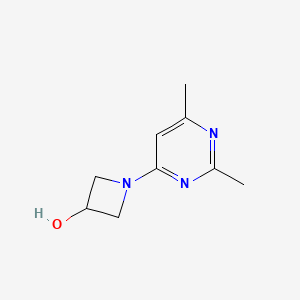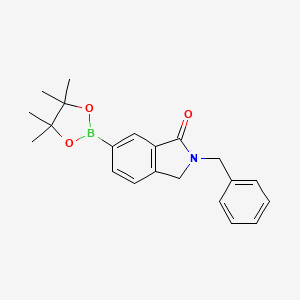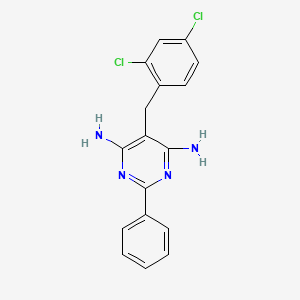
1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. This compound is a selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays a crucial role in the activation of T cells. The inhibition of PKCθ has shown promising results in the treatment of autoimmune diseases and cancer.
Scientific Research Applications
Synthesis and Anticancer Activity
Compounds with structures similar to "1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea" have been synthesized for their potential anticancer properties. For example, fluorinated coumarin-pyrimidine hybrids have been synthesized using microwave-assisted methods, demonstrating significant cytotoxicity against human cancer cell lines, including A-549 (human lung carcinoma) and MDA-MB-231 (human adenocarcinoma mammary gland) with IC50 < 10 μM. Some compounds exhibited potent activity comparable or superior to the standard drug Cisplatin (Hosamani, Reddy, & Devarajegowda, 2015).
Antitubercular Agents
Further research has led to the development of benzocoumarin-pyrimidine hybrids as novel classes of antitubercular agents. These compounds showed potent antitubercular activity with minimal cytotoxicity against Vero cells, suggesting potential as leads for new antitubercular drugs. Among these, certain compounds demonstrated significant DNA cleavage activity, indicating a mechanism involving genomic interference (Reddy, Hosamani, & Devarajegowda, 2015).
Antiviral Activity
The synthesis and evaluation of pyrimidine derivatives have also been explored for antiviral properties. For instance, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one demonstrated nanomolar inhibitory activity against Hepatitis B virus (HBV), highlighting the potential of similar compounds in treating viral infections (Ivashchenko et al., 2019).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-pyrimidin-2-yloxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-14-4-2-13(3-5-14)12-22-17(24)23-15-6-8-16(9-7-15)25-18-20-10-1-11-21-18/h1-5,10-11,15-16H,6-9,12H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUJKTVHFROEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC=C(C=C2)F)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-4-({4'-[(4-ethylpiperazin-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)piperazine](/img/structure/B2856650.png)


![tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate](/img/structure/B2856657.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide](/img/structure/B2856660.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2856661.png)



![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2856665.png)
![Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate](/img/structure/B2856668.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-phenyloxamide](/img/structure/B2856671.png)

